molecular formula C13H7ClO3S B3050981 7-(2-chlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one CAS No. 301681-73-2

7-(2-chlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one

Cat. No.: B3050981
CAS No.: 301681-73-2
M. Wt: 278.71 g/mol
InChI Key: IKQKTNUVTJUWGY-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one is a chemical compound that belongs to the class of benzoxathiol derivatives This compound is characterized by the presence of a chlorophenyl group and a hydroxyl group attached to a benzoxathiol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one typically involves the reaction of 2-chlorophenyl thiol with salicylic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the formation of the benzoxathiol ring. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes the use of larger reaction vessels, precise control of reaction parameters, and efficient purification techniques to ensure the quality and purity of the final product. The industrial process may also involve continuous flow reactors to enhance production efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the hydroxyl group, resulting in a simpler benzoxathiol derivative.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chlorophenyl group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of dehydroxylated benzoxathiol derivatives.

    Substitution: Formation of various substituted benzoxathiol derivatives depending on the nucleophile used.

Scientific Research Applications

7-(2-chlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exhibiting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    5-(2-chlorophenyl)-7-ethyl-1H-thieno[2,3-e][1,4]diazepin-2(3H)-one: A close analogue with similar structural features.

    Chalcone derivatives: Compounds with similar aromatic ring structures and diverse biological activities.

Uniqueness

7-(2-chlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one is unique due to the presence of both a chlorophenyl group and a hydroxyl group on the benzoxathiol ring. This unique combination of functional groups contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

7-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClO3S/c14-10-4-2-1-3-8(10)9-5-7(15)6-11-12(9)17-13(16)18-11/h1-6,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQKTNUVTJUWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C(=CC(=C2)O)SC(=O)O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393030
Record name 7-(2-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301681-73-2
Record name 7-(2-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2-chlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one
Reactant of Route 2
7-(2-chlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one
Reactant of Route 3
7-(2-chlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one
Reactant of Route 4
7-(2-chlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one
Reactant of Route 5
7-(2-chlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one
Reactant of Route 6
7-(2-chlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one

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